molecular formula C9H9BrF3NO2 B1414302 5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine CAS No. 2092000-72-9

5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine

Cat. No.: B1414302
CAS No.: 2092000-72-9
M. Wt: 300.07 g/mol
InChI Key: DNWRFYMOTNIITC-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine: is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of the methoxyethoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium or copper salts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides or reduction reactions to yield dehalogenated products.

    Coupling Reactions: The presence of the bromine atom makes it suitable for cross-coupling reactions such as Suzuki or Heck coupling, which are used to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dehalogenated pyridines.

    Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry: 5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions or as a precursor in the synthesis of biologically active molecules.

Medicine: The compound’s structural features make it a potential candidate for drug discovery and development. It can be used in the synthesis of pharmaceutical intermediates or as a lead compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxyethoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

  • 5-Bromo-2-(2-methoxyethoxy)pyridine
  • 5-Bromo-2-(2-methoxyethoxy)-4-(trifluoromethyl)pyridine
  • 5-Bromo-2-(2-methoxyethoxy)benzoic acid

Comparison: Compared to similar compounds, 5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

5-bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO2/c1-15-2-3-16-8-7(9(11,12)13)4-6(10)5-14-8/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWRFYMOTNIITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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